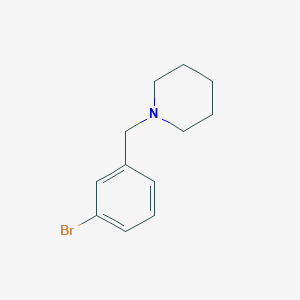

1-(3-Bromobenzyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-bromophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVJFZUPPAXRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397248 | |

| Record name | 1-(3-Bromobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59507-40-3 | |

| Record name | 1-(3-Bromobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromobenzyl)piperidine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromobenzyl)piperidine is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring N-substituted with a 3-bromobenzyl group, provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectral characterization of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a saturated six-membered piperidine ring where the nitrogen atom is attached to a benzyl group. The benzyl group is substituted with a bromine atom at the meta (3-) position of the phenyl ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 59507-40-3 |

| Molecular Formula | C₁₂H₁₆BrN |

| Molecular Weight | 254.17 g/mol |

| Appearance | Yellow oil |

| Storage Conditions | Store at -4°C for short term (1-2 weeks), and at -20°C for longer periods.[1] |

Synthesis

This compound is typically synthesized via a nucleophilic substitution reaction between piperidine and 3-bromobenzyl bromide.

Synthetic Scheme:

References

Synthesis of 1-(3-Bromobenzyl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Bromobenzyl)piperidine from piperidine. It details two primary synthetic methodologies: direct N-alkylation and reductive amination. This document includes detailed experimental protocols, quantitative data, and characterization information to support researchers in the synthesis and evaluation of this compound.

Introduction

This compound is a substituted piperidine derivative. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The introduction of a 3-bromobenzyl group can significantly influence the pharmacological properties of the piperidine ring, making it a valuable intermediate for the synthesis of novel therapeutic agents. This guide explores the chemical synthesis of this compound, providing a foundation for its further investigation and application in drug discovery and development.

Synthetic Methodologies

The synthesis of this compound from piperidine can be effectively achieved through two principal routes: direct N-alkylation and reductive amination.

Direct N-Alkylation

This method involves the direct reaction of piperidine with a 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide or 3-bromobenzyl chloride) in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the piperidine acts as a nucleophile, attacking the benzylic carbon of the 3-bromobenzyl halide and displacing the halide ion.

A base is employed to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction, driving the equilibrium towards the formation of the desired product. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). The choice of solvent is typically a polar apathetic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF), which can effectively solvate the ions involved in the reaction.

Reductive Amination

Reductive amination offers an alternative and often milder approach to the synthesis of this compound. This two-step, one-pot process begins with the reaction of piperidine with 3-bromobenzaldehyde to form an iminium ion intermediate. This intermediate is then reduced in situ to the target tertiary amine. A key advantage of this method is the avoidance of over-alkylation, which can sometimes be a side reaction in direct alkylation.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mild nature and selectivity for reducing iminium ions over aldehydes. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its characterization.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Direct N-Alkylation | Reductive Amination |

| Starting Materials | Piperidine, 3-Bromobenzyl bromide | Piperidine, 3-Bromobenzaldehyde |

| Reagents | Potassium Carbonate (K₂CO₃) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |

| Solvent | Acetonitrile (MeCN) | Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature to Reflux | Room Temperature |

| Reaction Time | 4-12 hours | 2-6 hours |

| Typical Yield | 85-95% (estimated) | 80-90% (estimated) |

Table 2: Characterization Data for this compound

| Data Type | Description |

| Molecular Formula | C₁₂H₁₆BrN |

| Molecular Weight | 254.17 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40 (s, 1H), 7.32 (d, J = 7.6 Hz, 1H), 7.15 (d, J = 7.6 Hz, 1H), 7.09 (t, J = 7.6 Hz, 1H), 3.42 (s, 2H), 2.35 (br s, 4H), 1.55 (quint, J = 5.6 Hz, 4H), 1.40 (quint, J = 5.6 Hz, 2H). (Predicted based on analogous compounds) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 141.5, 131.5, 129.9, 129.8, 125.5, 122.5, 63.5, 54.5 (2C), 26.0 (2C), 24.5. (Predicted based on analogous compounds) |

| Mass Spectrometry (EI) | Expected m/z: 253/255 [M]⁺, 174 [M-Br]⁺, 91 [C₇H₇]⁺, 84 [C₅H₁₀N]⁺. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct N-Alkylation

Materials:

-

Piperidine (1.0 eq)

-

3-Bromobenzyl bromide (1.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq)

-

Acetonitrile (MeCN), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Slowly add 3-bromobenzyl bromide (1.05 eq) to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, filter the mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Partition the residue between ethyl acetate and deionized water.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Synthesis of this compound via Reductive Amination

Materials:

-

Piperidine (1.0 eq)

-

3-Bromobenzaldehyde (1.0 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3-bromobenzaldehyde (1.0 eq) and piperidine (1.0 eq) in anhydrous dichloromethane.

-

Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

-

In a single portion, add sodium triacetoxyborohydride (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mandatory Visualizations

1-(3-Bromobenzyl)piperidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromobenzyl)piperidine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details its chemical properties, including its CAS number and molecular weight. While specific biological data for this compound is limited in publicly available literature, this guide summarizes the known biological activities of structurally related 1-benzylpiperidine analogs, focusing on their interactions with key central nervous system (CNS) receptors. Furthermore, a representative synthesis protocol and a general experimental methodology for assessing receptor binding affinity are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is a substituted piperidine derivative with a bromobenzyl group attached to the nitrogen atom. Its core structure is a six-membered heterocyclic amine, a common scaffold in many pharmaceuticals.

| Property | Value |

| IUPAC Name | 1-[(3-bromophenyl)methyl]piperidine |

| CAS Number | 59507-40-3 |

| Molecular Formula | C₁₂H₁₆BrN |

| Molecular Weight | 254.17 g/mol |

| Canonical SMILES | C1CCN(CC1)CC2=CC=CC(=C2)Br |

| Appearance | Expected to be a liquid or low-melting solid |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 3-Bromobenzyl Bromide (Precursor)

This protocol is adapted from a standard method for the bromination of substituted toluenes.

Materials:

-

3-Bromotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or AIBN (initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromotoluene in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux with stirring. The reaction can be monitored by TLC or GC to observe the consumption of the starting material.

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromobenzyl bromide.

-

The product can be purified by vacuum distillation or recrystallization.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes the nucleophilic substitution reaction between piperidine and 3-bromobenzyl bromide.

Materials:

-

Piperidine

-

3-Bromobenzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of piperidine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature and add a solution of 3-bromobenzyl bromide (1.0 equivalent) in acetonitrile dropwise.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Biological Activity and Potential Applications

Specific biological data for this compound is not extensively reported. However, the 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, known to interact with various CNS receptors. The biological activities of structurally similar compounds suggest potential therapeutic applications for this compound.

Receptor Binding Affinity of Analogs

Studies on related benzylpiperidine and benzylpiperazine derivatives have shown significant affinity for sigma (σ), dopamine (D), and serotonin (5-HT) receptors. This suggests that this compound may also exhibit activity at these targets.

| Compound Class | Receptor Target(s) | Reported Affinity (Kᵢ) of Analogs | Potential Therapeutic Area |

| Benzylpiperidine Derivatives | Sigma-1 Receptor (σ₁R) | Nanomolar (nM) range | Neurodegenerative diseases, neuropathic pain, psychiatric disorders |

| Benzylpiperidine Derivatives | Dopamine D₄ Receptor | Nanomolar (nM) range | Schizophrenia, Parkinson's disease, Glioblastoma |

| Benzylpiperidine Derivatives | Serotonin Transporter (SERT) | Micromolar (µM) to Nanomolar (nM) range | Depression, anxiety disorders |

Note: The affinity values are for structurally related analogs and not for this compound itself.[2][3][4][5]

Potential Signaling Pathways and Mechanisms of Action

Based on the receptor affinities of its analogs, this compound could potentially modulate several signaling pathways. For instance, as a sigma-1 receptor ligand, it might influence intracellular calcium signaling and modulate the activity of various ion channels and other receptors.[6] If it binds to dopamine or serotonin receptors, it could interfere with dopaminergic or serotonergic neurotransmission, respectively.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity of this compound for specific receptors (e.g., sigma-1, dopamine D₄, or serotonin transporter), a competitive radioligand binding assay can be performed. The following is a general protocol.

Materials:

-

Cell membranes expressing the target receptor (e.g., from HEK293 cells or guinea pig brain homogenates)

-

A specific radioligand for the target receptor (e.g., --INVALID-LINK---pentazocine for σ₁R, [³H]N-methylspiperone for D₂-like receptors, or [³H]-paroxetine for SERT)

-

This compound (test compound)

-

A known non-labeled ligand for the target receptor (for determining non-specific binding)

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation cocktail

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a multi-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

-

For determining non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a high concentration of the non-labeled ligand.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3][4][7]

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of CNS drug discovery. Based on the pharmacological profiles of its structural analogs, it is a promising candidate for evaluation against sigma, dopamine, and serotonin receptors. The synthetic and analytical protocols provided in this guide offer a framework for researchers to synthesize and evaluate the biological activity of this compound, paving the way for the potential discovery of novel therapeutic agents. Further studies are warranted to elucidate its specific biological targets and mechanisms of action.

References

- 1. prepchem.com [prepchem.com]

- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of the bromobenzyl group in piperidine derivatives

The foundational step in accessing the versatile bromobenzyl piperidine scaffold is the N-alkylation of piperidine with a suitable bromobenzyl bromide. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic benzylic carbon, displacing the bromide.

Experimental Protocol: Synthesis of 1-(4-Bromobenzyl)piperidine

Materials:

-

Piperidine

-

4-Bromobenzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)[1]

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile[1]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure: [1]

-

To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 equivalent) and the anhydrous solvent (DMF or acetonitrile).

-

Add the base (1.5-2.0 equivalents). If using K₂CO₃, ensure it is finely powdered and dry. If using NaH, add it portion-wise at 0°C and allow the mixture to stir for 30 minutes before proceeding.[2]

-

Slowly add the 4-bromobenzyl bromide (1.1 equivalents) to the stirred mixture at room temperature. For reactions in acetonitrile without a strong base, slow addition over several hours using a syringe pump is recommended to favor mono-alkylation.[2]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the specific conditions.[1]

-

Upon completion, if K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 1-(4-bromobenzyl)piperidine.

Expected Yield: Yields for this type of reaction are typically high, often exceeding 80-90%, depending on the purity of the reagents and the reaction conditions.

Bromobenzyl-Piperidine + R-B(OH)₂ --[Pd Catalyst, Base]--> (R-Benzyl)-Piperidine

Catalytic Cycle of the Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. This reaction is of great importance in the synthesis of pharmaceuticals, many of which are arylamines.

General Reaction Scheme:

| Aryl Bromide Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 7-Bromo-1,4-benzodiazepine | Aniline | [Pd(allyl)Cl]₂ (2.5) | L2 (XPhos) (5) | NaOtBu | Toluene | 100 | 2-24 | 89 |

| 7-Bromo-1,4-benzodiazepine | Morpholine | [Pd(allyl)Cl]₂ (2.5) | L2 (XPhos) (5) | NaOtBu | Toluene | 100 | 2-24 | 71 |

| 4-Bromoanisole | Morpholine | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS | THF | 22 | 0.08 | 90 |

Note: The data in this table is from aminations of various aryl bromides and may require optimization for bromobenzyl piperidine derivatives. LHMDS is Lithium bis(trimethylsilyl)amide. [3]

Experimental Protocol: Buchwald-Hartwig Amination of 1-(4-Bromobenzyl)piperidine with Morpholine

Materials:

-

1-(4-Bromobenzyl)piperidine

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., BINAP, Xantphos)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene or dioxane

Procedure: [4]

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equivalents).

-

Add the 1-(4-bromobenzyl)piperidine (1.0 equivalent) and the amine (1.2 equivalents).

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Catalytic Cycle of the Buchwald-Hartwig Amination.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a highly effective method for the synthesis of substituted alkynes.

General Reaction Scheme:

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | Et₃N | [TBP][4EtOV] | 55 | 3 | 86 |

| 4-Bromotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF | neat | 80 | 0.5 | 92 |

| 4-Chlorotoluene | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂] (0.01) | - | KOH | EtOH | 80 | 24 | 100 |

Note: The data in this table is for Sonogashira couplings of various aryl halides and may require optimization for bromobenzyl piperidine derivatives. [TBP][4EtOV] is tetrabutylphosphonium 4-ethoxyvalerate, TBAF is tetra-n-butylammonium fluoride, and IPr is an N-heterocyclic carbene ligand.

Experimental Protocol: Sonogashira Coupling of 1-(4-Bromobenzyl)piperidine with Phenylacetylene

Materials:

-

1-(4-Bromobenzyl)piperidine

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

An amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 1-(4-bromobenzyl)piperidine (1.0 equivalent), the palladium catalyst (1-5 mol%), and the copper(I) iodide (2-10 mol%).

-

Add the anhydrous solvent, followed by the amine base (2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents) via syringe.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

References

The Potential of 1-(3-Bromobenzyl)piperidine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutics.[1][2][3] This technical guide delves into the potential applications of a specific piperidine derivative, 1-(3-bromobenzyl)piperidine, as a key building block in the development of novel therapeutic agents. While direct biological activity data for this compound is limited, its utility as a synthetic intermediate is well-established, leading to a diverse range of bioactive molecules with potential applications in oncology, infectious diseases, and neurodegenerative disorders. This document provides an in-depth overview of its synthetic routes, the pharmacological profiles of its derivatives, detailed experimental protocols, and a visual exploration of the relevant biological pathways.

Introduction: The Prominence of the Piperidine Moiety

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is considered a "privileged scaffold" in drug discovery.[3] Its conformational flexibility allows it to interact with a variety of biological targets with high affinity and specificity.[1] The introduction of various substituents onto the piperidine ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making it a versatile platform for drug design.[3] this compound serves as a valuable intermediate, with the bromine atom on the benzyl group providing a reactive handle for further chemical modifications through cross-coupling reactions, while the piperidine nitrogen allows for the introduction of diverse functionalities.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is typically achieved through the nucleophilic substitution of a piperidine derivative with a 3-bromobenzyl halide. A general synthetic scheme is presented below.

A key application of this compound is as an intermediate in the synthesis of more complex molecules with significant biological activity. For instance, it is a precursor in the synthesis of 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine, a compound with noted biological activities.[4]

Potential Therapeutic Applications

Derivatives of this compound have shown promise in several therapeutic areas.

Anticancer Activity

Antimicrobial Activity

The piperidine scaffold is also a component of many antimicrobial agents.[6][7] Derivatives have shown activity against a range of pathogenic bacteria and fungi.[4] Preliminary in vitro studies on a derivative of this compound indicated a Minimum Inhibitory Concentration (MIC) of 100 µg/mL against Bacillus subtilis.[4]

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine | Bacillus subtilis | 100 | [4] |

| Related Piperazine Derivative A | E. coli | <125 | [4] |

| Related Piperazine Derivative B | Pseudomonas aeruginosa | 150 | [4] |

Table 1: Antimicrobial Activity of this compound Derivative and Related Compounds

Neurodegenerative Diseases and Sigma Receptor Modulation

A significant area of interest for piperidine derivatives is in the treatment of neurodegenerative diseases, particularly through their interaction with sigma receptors.[8][9] Sigma receptors, primarily the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane and are involved in regulating cellular stress responses.[10][11]

Derivatives of this compound have been synthesized and evaluated as sigma receptor ligands. The affinity for these receptors is a key determinant of their potential therapeutic effect in conditions like Alzheimer's disease and for their potential as antipsychotics.[8][12]

| Compound/Derivative | Target | Ki (nM) | Reference |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (analogous structure) | σ1 Receptor | 3.2 | [13] |

| Haloperidol (Reference Compound) | σ1 Receptor | 2.5 | [13] |

| N-((1–(3-bromobenzyl)piperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide (9o) | Acetylcholinesterase (AChE) | IC50 = 0.39 ± 0.11 µM (for a related compound 15b) | [11] |

Table 2: Biological Activity of this compound Derivatives and Analogs

Signaling Pathways

The biological effects of this compound derivatives, particularly their action on sigma-1 receptors, involve complex signaling pathways that modulate cellular homeostasis.

Upon activation by a ligand, such as a derivative of this compound, or in response to cellular stress, the sigma-1 receptor dissociates from the binding immunoglobulin protein (BiP).[8] This allows it to interact with various ion channels and signaling proteins, thereby modulating calcium homeostasis, reducing reactive oxygen species (ROS), and ultimately promoting cell survival and neuroprotection.[10][14]

Experimental Protocols

Synthesis of this compound

Materials:

-

Piperidine

-

3-Bromobenzyl bromide

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of piperidine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 3-bromobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound derivative (test compound)

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Testing (Broth Microdilution Method)

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound derivative (test compound)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5][15]

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. While its intrinsic biological activity is not extensively documented, its role as a precursor to a wide array of potent and selective bioactive molecules is clear. The derivatives of this compound have demonstrated significant potential in the development of new anticancer, antimicrobial, and neuroprotective agents, particularly through the modulation of sigma receptors. The synthetic accessibility and the potential for diverse chemical modifications make this compound a highly attractive scaffold for further exploration in drug discovery and development programs. Future research should focus on synthesizing and evaluating a broader range of derivatives to fully elucidate the structure-activity relationships and therapeutic potential stemming from this promising chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. apec.org [apec.org]

- 6. mdpi.com [mdpi.com]

- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]

- 13. ricerca.uniba.it [ricerca.uniba.it]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

The Versatile Building Block: A Technical Guide to 1-(3-Bromobenzyl)piperidine for Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromobenzyl)piperidine is a key heterocyclic building block that serves as a versatile scaffold in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive bromophenyl group tethered to a piperidine ring, offers a strategic entry point for diverse chemical modifications. This unique combination makes it an invaluable tool in medicinal chemistry and drug discovery, particularly in the development of central nervous system (CNS) agents. The piperidine moiety is a prevalent feature in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties, while the 3-bromobenzyl group provides a handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth technical overview of the synthesis, reactivity, and application of this compound as a cornerstone for constructing complex molecular architectures.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through two primary and reliable methods: direct N-alkylation and reductive amination. Both pathways offer high yields and are amenable to scale-up.

Experimental Protocols

Method 1: Direct N-Alkylation of Piperidine with 3-Bromobenzyl Bromide

This method involves the direct coupling of the piperidine secondary amine with 3-bromobenzyl bromide. The use of a suitable base is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.[1][2]

-

Materials:

-

Piperidine (1.0 eq.)

-

3-Bromobenzyl bromide (1.05 eq.)

-

Potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)

-

Anhydrous acetonitrile (CH₃CN)

-

-

Procedure:

-

To a solution of piperidine in anhydrous acetonitrile, add finely powdered potassium carbonate.

-

Stir the suspension vigorously at room temperature.

-

Slowly add a solution of 3-bromobenzyl bromide in anhydrous acetonitrile to the mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pure compound.

-

Method 2: Reductive Amination of 3-Bromobenzaldehyde with Piperidine

Reductive amination offers a milder alternative, proceeding through the in-situ formation and reduction of an iminium ion. Sodium triacetoxyborohydride is a preferred reducing agent due to its selectivity for the iminium ion over the starting aldehyde.

-

Materials:

-

3-Bromobenzaldehyde (1.0 eq.)

-

Piperidine (1.1 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 3-bromobenzaldehyde and piperidine in anhydrous 1,2-dichloroethane.

-

Stir the solution at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the starting aldehyde is consumed as indicated by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain this compound.

-

Figure 1: Synthetic routes to this compound.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₂H₁₆BrN |

| Molecular Weight | 254.17 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~310-320 °C (Predicted) |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF, Methanol) |

| Spectroscopic Data | Observed/Predicted Chemical Shifts (δ) and Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40 (s, 1H, Ar-H), 7.35 (d, J=7.6 Hz, 1H, Ar-H), 7.18 (d, J=7.6 Hz, 1H, Ar-H), 7.12 (t, J=7.6 Hz, 1H, Ar-H), 3.45 (s, 2H, N-CH₂-Ar), 2.38 (br t, 4H, N-(CH₂)₂), 1.58 (m, 4H, -(CH₂)₂-), 1.43 (m, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.5 (C), 131.8 (CH), 129.9 (CH), 129.8 (C-Br), 127.5 (CH), 122.5 (CH), 63.5 (N-CH₂-Ar), 54.5 (N-(CH₂)₂), 26.0 (-(CH₂)₂-), 24.4 (-CH₂-) |

| FT-IR (neat, cm⁻¹) | ~3055 (Ar C-H), 2930, 2850, 2795 (Aliphatic C-H), 1595, 1570 (Ar C=C), 1470, 1425, 1100 (C-N), 780, 690 (Ar C-H bend) |

| Mass Spec. (EI) m/z | 253/255 [M⁺], 174 [M-piperidine]⁺, 91 [C₇H₇]⁺, 84 [piperidine-H]⁺ |

Reactivity and Application as a Building Block

The synthetic utility of this compound stems from the reactivity of the aryl bromide moiety, which readily participates in a variety of powerful cross-coupling reactions. This allows for the introduction of diverse substituents at the 3-position of the benzyl ring, leading to the construction of complex molecular frameworks.

Key Reactions

-

Lithium-Halogen Exchange: Treatment with organolithium reagents, such as n-butyllithium, at low temperatures generates a highly reactive aryllithium intermediate. This species can be quenched with a wide range of electrophiles to introduce new functional groups.[3]

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids or their esters enables the formation of a new carbon-carbon bond, providing access to biaryl structures. This reaction is known for its high functional group tolerance.[4][5][6]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling with a variety of primary and secondary amines, anilines, or amides. This is a key transformation for the synthesis of many pharmacologically active compounds.[7][8][9]

-

Sonogashira Coupling: The coupling of the aryl bromide with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields arylalkynes. These products can be further elaborated, for example, through hydration or cycloaddition reactions.[3][10][11]

-

Heck Reaction: Palladium-catalyzed coupling with alkenes provides a route to substituted styrenyl derivatives, introducing a new carbon-carbon double bond.[12][13]

Figure 2: Key cross-coupling reactions of this compound.

Detailed Experimental Protocols for Key Reactions

Protocol 1: Suzuki-Miyaura Coupling [1]

-

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 eq.)

-

Toluene/Water (4:1) solvent mixture

-

-

Procedure:

-

To a Schlenk flask, add this compound, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed toluene/water solvent mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Protocol 2: Buchwald-Hartwig Amination [14]

-

Materials:

-

This compound (1.0 eq.)

-

Amine (1.2 eq.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq.)

-

Anhydrous toluene

-

-

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add this compound and the amine.

-

Add anhydrous toluene and seal the tube.

-

Heat the reaction mixture to 100-110 °C for 16-24 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

-

Applications in the Synthesis of Complex Molecules

The this compound scaffold is a key component in the synthesis of various biologically active molecules, particularly those targeting the central nervous system. Its derivatives have been explored as ligands for sigma receptors and as analogs of vesamicol, a potent inhibitor of the vesicular acetylcholine transporter (VAChT).[15][16][17]

Sigma Receptor Ligands: Sigma receptors are implicated in a variety of neurological and psychiatric disorders. The benzylpiperidine core is a common feature in many high-affinity sigma receptor ligands. By utilizing the reactivity of the bromine atom on this compound, medicinal chemists can introduce a diverse range of substituents to probe the structure-activity relationship (SAR) and optimize ligand binding and selectivity.[18]

Vesamicol Analogs: Vesamicol and its analogs are crucial tools for studying cholinergic neurotransmission. The benzylpiperidine moiety can serve as a key structural element in the design of novel vesamicol analogs. Cross-coupling reactions on the 3-bromobenzyl group allow for the synthesis of a library of compounds to be screened for their affinity and selectivity for VAChT.[19][20]

Figure 3: Role in drug discovery logical workflow.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of its aryl bromide moiety in a wide range of powerful cross-coupling reactions make it an ideal starting material for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of CNS-active compounds, such as sigma receptor ligands and vesamicol analogs, underscores its importance for researchers and professionals in the field of drug discovery and development. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this important synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Novel sigma receptor ligands: synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Piperazine analog of vesamicol: in vitro and in vivo characterization for vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(3-Bromobenzyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 1-(3-Bromobenzyl)piperidine, a key intermediate in the development of various pharmacologically active compounds. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, alongside detailed experimental protocols for its synthesis and spectroscopic characterization.

Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted spectroscopic data. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | s | 1H | Ar-H (C2-H) |

| ~7.35 | d | 1H | Ar-H (C4-H) |

| ~7.18 | t | 1H | Ar-H (C5-H) |

| ~7.12 | d | 1H | Ar-H (C6-H) |

| ~3.45 | s | 2H | Ar-CH₂-N |

| ~2.35 | t | 4H | N-(CH₂)₂ (piperidine) |

| ~1.55 | m | 4H | -(CH₂)₂- (piperidine) |

| ~1.42 | m | 2H | -CH₂- (piperidine) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~141 | Ar-C (C1) |

| ~131 | Ar-C (C6) |

| ~130 | Ar-C (C4) |

| ~129.5 | Ar-C (C5) |

| ~127 | Ar-C (C2) |

| ~122.5 | Ar-C (C3-Br) |

| ~63 | Ar-CH₂-N |

| ~54 | N-(CH₂)₂ (piperidine) |

| ~26 | -(CH₂)₂- (piperidine) |

| ~24 | -CH₂- (piperidine) |

Solvent: CDCl₃, Proton Decoupled.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2930, ~2850 | Strong | Aliphatic C-H stretch (piperidine and benzyl CH₂) |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~1440 | Medium | CH₂ scissoring (piperidine) |

| ~1100 | Medium | C-N stretch |

| ~780, ~690 | Strong | C-H out-of-plane bending (aromatic) |

| ~550 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 253/255 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 174 | High | [M - Br]⁺ |

| 91 | Medium | [C₇H₇]⁺ (tropylium ion) |

| 84 | Very High | [C₅H₁₀N]⁺ (piperidine fragment) |

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This compound can be synthesized via a nucleophilic substitution reaction between 3-bromobenzyl bromide and piperidine.

Materials:

-

3-Bromobenzyl bromide

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-bromobenzyl bromide (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Spectroscopic Analysis

The following are general protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically with proton decoupling. A larger number of scans will be required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Obtain the mass spectrum, noting the molecular ion peak and the major fragmentation patterns.

The Emerging Therapeutic Potential of Bromobenzylpiperidine Compounds: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the known biological activities of bromobenzylpiperidine compounds, with a particular focus on their promising anticancer properties as anti-tubulin agents. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.

Core Biological Activity: Anticancer Properties via Tubulin Polymerization Inhibition

Recent research has highlighted a novel class of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives as potent anti-tubulin agents with significant anticancer activity. These compounds have demonstrated selective cytotoxic potential against various cancer cell lines, including lung (A549), colon (HCT-116), and breast (MCF-7) cancer.[1]

The primary mechanism of action for these compounds is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these bromobenzylpiperidine derivatives disrupt the formation of microtubules, which are essential for mitotic spindle formation during cell division.[1] This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells. The most potent derivative identified in these studies, designated as compound 7h , has been shown to effectively arrest cancer cells in the G2/M phase and prevent tubulin polymerization.[1]

Quantitative Data Summary

The following table summarizes the anticancer activity of the most potent 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives. While the precise IC50 values from the primary study were not available in the public domain, the research indicates that the activity of these compounds is comparable to the standard chemotherapeutic agent, 5-fluorouracil (5-FU).[1]

| Compound/Drug | Target Cell Line | Activity Metric | Reported Potency |

| Derivative 7h | A549 (Lung Cancer) | IC50 | Most Potent Derivative |

| HCT-116 (Colon Cancer) | IC50 | Comparable to 5-FU | |

| MCF-7 (Breast Cancer) | IC50 | Comparable to 5-FU | |

| Derivative 7k | A549 (Lung Cancer) | IC50 | Potent Derivative |

| HCT-116 (Colon Cancer) | IC50 | Comparable to 5-FU | |

| MCF-7 (Breast Cancer) | IC50 | Comparable to 5-FU | |

| 5-Fluorouracil (5-FU) | Various Cancer Cell Lines | IC50 | Standard Reference |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of bromobenzylpiperidine compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCT-116, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Bromobenzylpiperidine compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the bromobenzylpiperidine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., 5-FU).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of bromobenzylpiperidine compounds on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

6-well plates

-

Bromobenzylpiperidine compounds

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of the bromobenzylpiperidine compound (e.g., the IC50 concentration determined from the MTT assay) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This protocol is used to directly measure the effect of bromobenzylpiperidine compounds on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

Glycerol

-

Bromobenzylpiperidine compounds

-

Positive control (e.g., colchicine) and negative control (DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well microplate

Procedure:

-

Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer containing GTP and glycerol.

-

Assay Setup: In a pre-warmed 96-well plate at 37°C, add the bromobenzylpiperidine compound at various concentrations. Also, include wells for the positive and negative controls.

-

Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.

-

Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for at least 60 minutes.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the control.

Conclusion

Bromobenzylpiperidine derivatives represent a promising new class of anticancer agents. Their ability to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis, provides a clear and validated mechanism of action. The detailed protocols and mechanistic diagrams presented in this guide offer a solid foundation for further research and development of these compounds as potential cancer therapeutics. Future studies should focus on optimizing the structure of these derivatives to enhance their potency and pharmacokinetic properties, with the ultimate goal of advancing them into preclinical and clinical development.

References

A Comprehensive Review of 1-(3-Bromobenzyl)piperidine and Its Analogs: Synthesis, Pharmacology, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, found in a vast array of clinically approved drugs and bioactive molecules.[1] Its prevalence stems from its favorable physicochemical properties, including high chemical stability and the ability to modulate lipophilicity and hydrogen bonding characteristics, which are crucial for drug-receptor interactions and pharmacokinetic profiles.[1] Within this broad class of compounds, N-benzylpiperidine derivatives have garnered significant attention for their diverse pharmacological activities, particularly as ligands for sigma receptors.[2] This technical guide provides a comprehensive literature review of 1-(3-Bromobenzyl)piperidine and its analogs, focusing on their synthesis, pharmacological evaluation with a strong emphasis on sigma receptor interactions, and potential therapeutic applications.

Synthesis of this compound and Its Analogs

The primary synthetic route to this compound and its analogs is through the N-alkylation of piperidine or a substituted piperidine with an appropriately substituted benzyl halide. This nucleophilic substitution reaction is a well-established and versatile method for the formation of the N-benzylpiperidine core.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperidine

-

3-Bromobenzyl bromide

-

Potassium carbonate (K₂CO₃), finely powdered and dried

-

Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for column chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 equivalent) and anhydrous acetonitrile.

-

Add finely powdered, dry potassium carbonate (1.5-2.0 equivalents) to the stirred solution.

-

Slowly add a solution of 3-bromobenzyl bromide (1.05 equivalents) in anhydrous acetonitrile to the reaction mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the specific substrates.

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

This general protocol can be adapted for the synthesis of various analogs by using appropriately substituted piperidines and benzyl bromides.

Pharmacological Activity: Focus on Sigma Receptors

N-benzylpiperidine derivatives have been extensively investigated as ligands for sigma receptors, which are unique intracellular proteins involved in a variety of cellular functions and implicated in several neurological and psychiatric disorders.[3] There are two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which represent distinct therapeutic targets.

Sigma-1 Receptor Affinity

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling.[4] Ligands targeting the sigma-1 receptor have shown potential in the treatment of neurodegenerative diseases, pain, and addiction.[5]

Sigma-2 Receptor Affinity

The sigma-2 receptor, recently identified as TMEM97, is involved in cholesterol homeostasis and cell proliferation and is overexpressed in many tumor cell lines.[6][7] Consequently, sigma-2 receptor ligands are being explored as potential cancer diagnostics and therapeutics.[8]

Structure-Activity Relationships (SAR)

The affinity of N-benzylpiperidine analogs for sigma receptors is influenced by several structural features:

-

Substitution on the Piperidine Ring: Modifications to the piperidine ring also play a crucial role in determining the pharmacological profile.

-

Nature of the Linker: In more complex analogs, the length and composition of the chain connecting the N-benzylpiperidine moiety to other pharmacophores are critical for high-affinity binding.[9]

Quantitative Data of this compound Analogs

While specific binding affinity data (Kᵢ values) for this compound at sigma receptors were not found in the reviewed literature, extensive data exists for a variety of structurally related N-benzylpiperidine analogs. The following table summarizes the sigma-1 and sigma-2 receptor binding affinities for a selection of these compounds to illustrate the structure-activity relationships.

| Compound | R (Substitution on Benzyl Ring) | Kᵢ (σ₁) [nM] | Kᵢ (σ₂) [nM] | Selectivity (σ₁/σ₂) |

| Analog 1 | H | 3.2 | 105.6 | 33 |

| Analog 2 | 4-OH | 24 | >1000 | >41.7 |

| Analog 3 | 4-F | - | - | - |

| Analog 4 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | 420.5 | 290 |

| Analog 5 | 2-{[2-(1-benzylpiperidin-4-yl)propyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 3.05 | 50.8 | 16.7 |

| Analog 6 | N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | 2.7 | 102.6 | 38 |

| Analog 7 | N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | 2.6 | 486.2 | 187 |

Data for analogs 1, 2, and 3 are from a study by Re V, et al. (2023).[10] Data for analogs 4 and 5 are from a study by Pérez-Areales, et al. (2021).[9] Data for analogs 6 and 7 are from a study by Abbas, et al. (2010).[4]

Experimental Protocols for Pharmacological Assays

Sigma-1 and Sigma-2 Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of test compounds for the sigma-1 and sigma-2 receptors.

Materials:

-

Guinea pig brain membrane homogenates (for sigma-1 assay)

-

Rat liver membrane homogenates (for sigma-2 assay)

-

--INVALID-LINK---Pentazocine (radioligand for sigma-1)

-

[³H]DTG (1,3-di-o-tolyl-guanidine) (radioligand for sigma-2)

-

(+)-Pentazocine (for masking sigma-1 sites in the sigma-2 assay)

-

Haloperidol (for determining non-specific binding)

-

Test compounds (this compound and its analogs)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

96-well plates

-

Scintillation counter

Protocol for Sigma-1 Receptor Binding Assay:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, incubate guinea pig brain membrane homogenates (~300 µg protein) with varying concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine (~2.9 nM).

-

Non-specific binding is determined in the presence of a high concentration of unlabeled haloperidol (10 µM).

-

Incubate the plates at 37°C for 150 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Kᵢ values from the IC₅₀ values using the Cheng-Prusoff equation.

Protocol for Sigma-2 Receptor Binding Assay:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, incubate rat liver membrane homogenates with varying concentrations of the test compound, a fixed concentration of [³H]DTG (~3 nM), and a concentration of (+)-pentazocine (e.g., 100 nM) to mask the sigma-1 receptors.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled haloperidol (10 µM).

-

Incubate the plates at room temperature.

-

Terminate the incubation and measure radioactivity as described for the sigma-1 assay.

-

Calculate the Kᵢ values from the IC₅₀ values using the Cheng-Prusoff equation.

Signaling Pathways

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor acts as an intracellular signaling modulator.[3] Upon stimulation by a ligand, it dissociates from the binding immunoglobulin protein (BiP) at the mitochondrion-associated ER membrane (MAM) and translocates to other cellular compartments where it can interact with and modulate the activity of various proteins, including ion channels (Na⁺, K⁺, Ca²⁺) and N-methyl-D-aspartate (NMDA) receptors.[3]

Caption: Sigma-1 Receptor Signaling Pathway Activation.

Sigma-2 Receptor Signaling Pathway

The sigma-2 receptor (TMEM97) is involved in cellular proliferation and cholesterol homeostasis.[6][7] It can form a complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and has been shown to interact with the Epidermal Growth Factor Receptor (EGFR), influencing downstream signaling pathways that regulate cell survival and proliferation.[7][8]

Caption: Sigma-2 Receptor Signaling Interactions.

Conclusion

This compound and its analogs represent a versatile scaffold for the development of potent and selective sigma receptor ligands. The straightforward synthesis via N-alkylation allows for the generation of a diverse library of compounds for structure-activity relationship studies. While specific pharmacological data for the parent compound, this compound, is not prominently available in the current literature, the extensive research on its analogs highlights the potential of this chemical class to modulate sigma receptor activity. The differential roles of sigma-1 and sigma-2 receptors in various physiological and pathological processes suggest that selective ligands based on the this compound core could be valuable tools for both basic research and the development of novel therapeutics for a range of disorders, including neurodegenerative diseases and cancer. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore the therapeutic potential of its optimized analogs.

References

- 1. Sigma Receptors [sigmaaldrich.com]

- 2. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]